molecular formula C6H11N3O B12317711 1-(4-amino-1H-pyrazol-1-yl)propan-2-ol

1-(4-amino-1H-pyrazol-1-yl)propan-2-ol

Cat. No.: B12317711
M. Wt: 141.17 g/mol
InChI Key: RSQSEMKMQIULTM-UHFFFAOYSA-N
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Description

1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol is a chemical compound with the molecular formula C6H11N3O and a molecular weight of 141.17 g/mol . This compound features a pyrazole ring substituted with an amino group and a propanol side chain. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-amino-1H-pyrazol-1-yl)propan-2-ol typically involves the reaction of 4-amino-1H-pyrazole with an appropriate propanol derivative under controlled conditions. One common method includes the use of 4-amino-1H-pyrazole and 2-bromo-1-propanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, forming various derivatives.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 1-(4-amino-1H-pyrazol-1-yl)propan-2-one.

Scientific Research Applications

1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-amino-1H-pyrazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

1-(4-aminopyrazol-1-yl)propan-2-ol

InChI

InChI=1S/C6H11N3O/c1-5(10)3-9-4-6(7)2-8-9/h2,4-5,10H,3,7H2,1H3

InChI Key

RSQSEMKMQIULTM-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)N)O

Origin of Product

United States

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